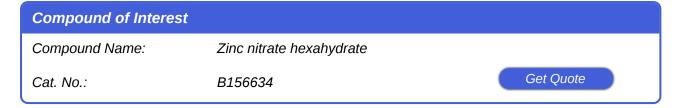


An In-Depth Technical Guide to the Crystal Structure of Zinc Nitrate Hexahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **zinc nitrate hexahydrate** (Zn(NO₃)₂·6H₂O), a compound of interest in various chemical and pharmaceutical applications. This document details the crystallographic parameters, molecular geometry, and the experimental methodology used for its structural determination, presenting the information in a clear and accessible format for technical audiences.

Introduction

Zinc nitrate hexahydrate is a colorless, crystalline solid that serves as a common source of zinc ions in chemical synthesis and is a precursor in the preparation of zinc-based materials. A thorough understanding of its crystal structure is fundamental to comprehending its chemical behavior, stability, and reactivity. This guide summarizes the key structural features of the α -polymorph of **zinc nitrate hexahydrate**.

Crystallographic Data

The crystal structure of α -**zinc nitrate hexahydrate** was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, and the detailed crystallographic data are presented in Table 1.



Parameter	Value
Chemical Formula	Zn(NO3)2·6H2O
Crystal System	Orthorhombic
Space Group	Pn21a (No. 33)
Unit Cell Dimensions	a = 12.372(3) Åb = 12.902(3) Åc = 6.302(2) Å
Unit Cell Volume	1004.5 ų
Formula Units per Cell (Z)	4
Calculated Density	1.964 g/cm ³

Table 1: Crystallographic Data for α-**Zinc Nitrate Hexahydrate**.[1]

Molecular Structure and Coordination Environment

The crystal structure of **zinc nitrate hexahydrate** is characterized by a central zinc ion (Zn^{2+}) coordinated by six water molecules, forming a $[Zn(H_2O)_6]^{2+}$ cationic complex. This complex exhibits an octahedral coordination geometry. The nitrate ions (NO_3^-) are not directly coordinated to the zinc center but are present in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules.

A study by Best et al. on aqueous zinc nitrate solutions references a full single-crystal structural analysis by Ferrari et al., which confirms the octahedral coordination at the metal ion.[2] The average zinc-oxygen (from the water molecules) bond distance in the crystalline state is reported to be 2.10 Å, with the six Zn-O distances spanning a range of 2.064–2.130 Å.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **zinc nitrate hexahydrate** is achieved through single-crystal X-ray diffraction. The following is a detailed, representative methodology for such an experiment.

4.1 Crystal Growth



Single crystals of **zinc nitrate hexahydrate** suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution of zinc nitrate at room temperature.[1] High-purity **zinc nitrate hexahydrate** is dissolved in deionized water, and the solution is filtered to remove any insoluble impurities. The clear solution is then placed in a crystallizing dish, covered partially to allow for slow solvent evaporation over several days to weeks, yielding well-formed, transparent crystals.

4.2 Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed on a diffractometer. The data collection is typically performed at a controlled temperature to minimize thermal vibrations and potential crystal degradation.

- Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
- X-ray Source: Mo-K α radiation (λ = 0.71073 Å) or Cu-K α radiation (λ = 1.54184 Å).
- Temperature: Data is often collected at low temperatures (e.g., 100 K or 293 K) using a cryostream to improve data quality.
- Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. This is typically achieved by rotating the crystal in small increments (e.g., 0.5° per frame) while it is being irradiated with X-rays.

4.3 Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

- Data Reduction: The raw diffraction images are integrated to obtain a list of reflection indices
 (h, k, l) and their corresponding intensities. Corrections for Lorentz factor, polarization, and
 absorption are applied.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, zinc).



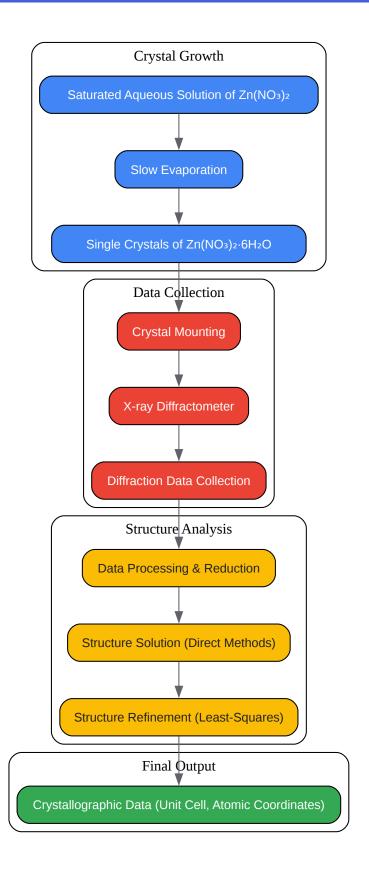
 Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms from the water molecules are typically located from the difference Fourier map and their positions and isotropic displacement parameters are refined.

The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and other geometric parameters of the **zinc nitrate hexahydrate** crystal.

Visualization of Experimental Workflow

The logical flow of determining the crystal structure of **zinc nitrate hexahydrate** via single-crystal X-ray diffraction is illustrated in the following diagram.





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Experimental workflow for crystal structure determination.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Crystal Structure of Zinc Nitrate Hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156634#what-is-the-crystal-structure-of-zinc-nitrate-hexahydrate]

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